1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one
Overview
Description
The compound “1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one” is a chemical compound with a complex structure . It is related to other compounds such as “2-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol” and “N1- (2- (4- (2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” which have similar structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a related compound, “2-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol”, is "1S/C16H27N3O2/c17-6-5-15-1-3-16 (4-2-15)21-14-12-19-9-7-18 (8-10-19)11-13-20/h1-4,20H,5-14,17H2" . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including structures similar to 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one, are significant in drug design due to their broad therapeutic applications. Such compounds are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus can greatly alter the medicinal potential of these molecules, suggesting flexibility in drug discovery for various diseases. This versatility underlines the importance of piperazine derivatives in designing new drug-like elements, with modifications to substituents on the piperazine ring impacting pharmacokinetic and pharmacodynamic factors significantly (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Research has shown piperazine derivatives to be crucial in the fight against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a fundamental building block in anti-mycobacterial compounds, aiding in the design, rationale, and structure-activity relationship (SAR) exploration for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
DNA Minor Groove Binding
Compounds structurally related to this compound, such as Hoechst 33258 and its analogs, are known for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction is crucial for their use in fluorescent DNA staining, providing insights into cellular and molecular biology by allowing visualization of chromosomes and nuclear DNA content. The therapeutic potential of such compounds includes radioprotection and topoisomerase inhibition, illustrating their importance in both diagnostic and therapeutic applications (Issar & Kakkar, 2013).
Properties
IUPAC Name |
1-[4-[2-[4-(2-aminoethyl)phenoxy]ethyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-14(20)19-10-8-18(9-11-19)12-13-21-16-4-2-15(3-5-16)6-7-17/h2-5H,6-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSBTVGTCLACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094860-51-1 | |
Record name | 1-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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